2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide is a fluorinated aromatic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base, providing high yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated nature can be exploited in the design of advanced materials with desirable properties such as hydrophobicity and thermal stability.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications in organic synthesis and materials science.
3-fluoro-4-(trifluoromethyl)aniline: A fluorinated aniline derivative used in medicinal chemistry and agrochemical research.
Uniqueness
2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-14-3-1-2-12(8-14)11-26-17-5-4-15(10-16(17)21)24-19(25)13-6-7-23-18(22)9-13/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOKJIXRIHGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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